molecular formula C8H7NS B1305242 Indoline-2-thione CAS No. 496-30-0

Indoline-2-thione

Cat. No.: B1305242
CAS No.: 496-30-0
M. Wt: 149.21 g/mol
InChI Key: IGJWTYFTQNHSEK-UHFFFAOYSA-N
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Description

Indoline-2-thione is an organic compound with the molecular formula C₈H₇NS. It is a derivative of dihydroindole containing a thione group. This compound is a tautomer of 2-mercaptoindole and appears as a white solid . This compound is recognized for its significant role in the synthesis of various indole-annulated heterocycles .

Biochemical Analysis

Biochemical Properties

Indoline-2-thione plays a crucial role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with several key enzymes and proteins involved in the melanin synthesis pathway. Notably, this compound has been identified as a potent inhibitor of α-melanocyte stimulating hormone (α-MSH) induced melanogenesis. It effectively inhibits the activity of tyrosinase, a copper-containing enzyme that is essential for melanin production . Additionally, this compound interacts with tyrosinase-related proteins (TRP-1 and TRP-2), further modulating the melanin synthesis process .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In melanoma B16 cells, it has been shown to inhibit melanin synthesis, thereby reducing pigmentation . This compound influences cell signaling pathways by modulating the activity of enzymes and proteins involved in melanogenesis. Furthermore, this compound affects gene expression related to melanin production, leading to decreased melanin levels in treated cells . Its impact on cellular metabolism is also noteworthy, as it alters the metabolic flux within melanocytes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules in the melanin synthesis pathway. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the conversion of tyrosine to melanin . Additionally, this compound modulates the expression of genes encoding tyrosinase and other melanogenesis-related proteins, thereby reducing melanin production . This compound also affects the stability and activity of tyrosinase-related proteins, further contributing to its inhibitory effects on melanogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity on melanogenesis for extended periods . Prolonged exposure to this compound can lead to its gradual degradation, resulting in a decrease in its effectiveness . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing melanin levels in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits melanin synthesis without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on melanogenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to melanin synthesis. It interacts with enzymes such as tyrosinase and tyrosinase-related proteins, modulating their activity and affecting the overall metabolic flux within melanocytes . This compound also influences the levels of metabolites involved in melanin production, leading to decreased melanin synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within melanocytes . This compound accumulates in melanin-producing cells, where it exerts its inhibitory effects on melanin synthesis . The distribution of this compound within tissues is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is primarily localized within the melanosomes of melanocytes, where it interacts with tyrosinase and other melanogenesis-related proteins . The targeting of this compound to melanosomes is facilitated by specific post-translational modifications and targeting signals . This subcellular localization is essential for its inhibitory effects on melanin synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indoline-2-thione can be synthesized through the thiation of 2-oxindole. This process involves the use of reagents such as phosphorus pentasulfide (P₄S₁₀) in solvents like acetonitrile and dimethyl sulfone . Another method involves the reaction of 1,2-diaza-1,3-dienes with this compound in methanol at room temperature, resulting in the formation of 2-carboxylated thieno[2,3-b]indoles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Indoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Triethylamine under photochemical conditions.

    Substitution: Magnesium iodide (MgI₂) as a catalyst.

Major Products:

Properties

IUPAC Name

1,3-dihydroindole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJWTYFTQNHSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197921
Record name 2-Indolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-30-0
Record name 2-Indolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-indole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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